4-chloro-N-(4-(3-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-chloro-N-[4-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-3-oxopropyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2S2/c1-9-21-22-16(26-9)19-13(23)7-6-12-8-25-15(18-12)20-14(24)10-2-4-11(17)5-3-10/h2-5,8H,6-7H2,1H3,(H,18,20,24)(H,19,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJSKERIDLAHGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-chloro-N-(4-(3-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a complex organic compound that incorporates a thiazole and thiadiazole moiety, known for their diverse biological activities. This article focuses on the biological activity of this compound, exploring its pharmacological potential through various studies and findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₄H₁₅ClN₄OS₂
- Molecular Weight : 340.88 g/mol
- IUPAC Name : 4-chloro-N-(4-(3-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide
Antimicrobial Activity
Research indicates that derivatives containing the thiadiazole and thiazole rings exhibit significant antimicrobial properties. The 1,3,4-thiadiazole scaffold is particularly noted for its effectiveness against various bacterial strains. Compounds with similar structures have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 μg/mL |
| Compound B | Escherichia coli | 64 μg/mL |
| Compound C | Candida albicans | 16 μg/mL |
The presence of halogen substituents in the phenyl ring has been correlated with enhanced antibacterial activity .
Anticancer Potential
The anticancer properties of thiadiazole derivatives have been widely studied. For instance, compounds similar to 4-chloro-N-(4-(3-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide have shown promising results in inhibiting cancer cell proliferation in vitro.
Case Study:
A study conducted on a series of thiazole derivatives demonstrated that certain modifications led to improved cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The most potent compounds exhibited IC50 values in the low micromolar range .
Table 2: Cytotoxicity of Thiazole Derivatives on Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound D | MCF-7 | 5.0 |
| Compound E | HepG2 | 7.5 |
| Compound F | A549 | 10.0 |
Anti-inflammatory Effects
Thiadiazole derivatives have also been evaluated for their anti-inflammatory properties. Compounds with thiadiazole rings have shown to inhibit pro-inflammatory cytokines in various models.
Research Findings:
In a study assessing the anti-inflammatory effects of thiadiazole derivatives, it was found that these compounds significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing thiadiazole derivatives exhibit promising anticancer properties. A study published in the Egyptian Journal of Chemistry highlighted various derivatives of 1,3,4-thiadiazoles that demonstrated significant cytotoxic effects against different cancer cell lines, including breast and prostate cancer cells . Notably, derivatives similar to 4-chloro-N-(4-(3-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide have been synthesized and evaluated for their ability to induce apoptosis in malignant cells .
Antimicrobial Activity
In addition to anticancer properties, thiadiazole derivatives have shown considerable antimicrobial activity. A comprehensive review in Molecules discussed various studies where thiadiazole compounds exhibited effectiveness against bacterial strains such as Xanthomonas oryzae and Fusarium graminearum. Some derivatives were reported to surpass traditional bactericides in efficacy . The specific compound under consideration may possess similar antimicrobial potential due to its structural characteristics.
Case Studies
- Antitumor Studies : In vitro studies have shown that certain 1,3,4-thiadiazole derivatives can inhibit cell proliferation in breast cancer models. These studies utilized various assays to measure cell viability and apoptosis rates .
- Antimicrobial Efficacy : A specific case study evaluated the antimicrobial properties of a series of thiadiazole compounds against Rhizoctonia solani. The results indicated notable inhibition rates at concentrations as low as 100 μg/mL .
Comparison with Similar Compounds
Key Observations :
Comparison with Other Methods :
- Compounds like 4g and 4h (–2) employ cyclocondensation with dimethylamino acryloyl groups, yielding higher melting points (>200°C) due to increased crystallinity .
- Nitazoxanide derivatives () use pyridine as a solvent for amide bond formation, whereas the target compound may require polar aprotic solvents (e.g., DMF) for solubility .
Physicochemical Properties
- Melting Point : Expected to exceed 200°C, based on analogs with rigid thiadiazole-thiazole frameworks (e.g., 4g at 203–205°C ).
- Solubility : The 4-chloro and thiadiazole groups may reduce aqueous solubility compared to methoxy-substituted derivatives () but enhance lipid bilayer penetration .
- Spectral Data : IR spectra would show C=O stretches (~1690 cm⁻¹) and C=N peaks (~1638 cm⁻¹), consistent with and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
